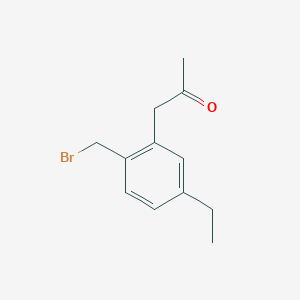

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one

Description

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one is a brominated aromatic ketone with a molecular formula of C₁₂H₁₅BrO and a molecular weight of 255.15 g/mol (approximated based on structural analogs in ). The compound features a propan-2-one backbone substituted with a bromomethyl group at the 2-position and an ethyl group at the 5-position of the phenyl ring.

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-ethylphenyl]propan-2-one |

InChI |

InChI=1S/C12H15BrO/c1-3-10-4-5-11(8-13)12(7-10)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |

InChI Key |

JGIFBTBVWOPDJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CBr)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 5-ethyl-2-methylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

Substitution: Formation of substituted phenylpropanones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one involves its interaction with molecular targets through various pathways:

Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

Pathways Involved: The compound may participate in metabolic pathways involving oxidation and reduction reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Propan-2-one substituted with a trifluoromethyl (CF₃) group at the 3-position of the phenyl ring.

- Key Differences :

- The trifluoromethyl group is electron-withdrawing, enhancing stability against nucleophilic attack compared to the bromomethyl group in the target compound.

- Application : Intermediate in fenfluramine synthesis via reductive amination with ethylamine ().

- Reactivity : The CF₃ group directs electrophilic substitution to the para position, whereas the bromomethyl group in 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one may favor SN2 reactions.

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

- Structure: Propan-2-one with a 4-acetyl-3-hydroxy-phenoxy substituent.

- Key Differences: The phenolic hydroxyl group enables chelation with metal ions (e.g., Fe³⁺ in ferric chloride tests) and participation in condensation reactions (). Application: Precursor to antimicrobial benzofurans, unlike the brominated target compound, which is more likely to act as an alkylating agent.

1-(Methylamino)propan-2-one Hydrochloride

- Structure: Propan-2-one with a methylamino group (-NHCH₃) and hydrochloride salt.

- Key Differences :

Pyrovalerone (4'-Methyl-2-(1-pyrrolidinyl)-5-[(4-methylphenyl)amino]propan-2-one)

- Structure: Propan-2-one with pyrrolidinyl and methylphenylamino substituents.

- Key Differences: Bulky substituents enhance binding to dopamine/norepinephrine transporters, conferring stimulant properties. The bromomethyl group in the target compound lacks such pharmacological activity but may serve as a synthetic handle for further derivatization ().

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Effects : Bromomethyl groups enhance electrophilicity, making the compound suitable for cross-coupling or alkylation reactions, whereas CF₃ or hydroxy groups alter electronic properties for specific applications (e.g., drug intermediates or antimicrobials).

- Synthetic Utility : Propan-2-one derivatives with halogenated substituents (e.g., bromomethyl) are pivotal in constructing complex molecules via nucleophilic substitution, as seen in TC-1698/TC-1709 synthesis ().

- Biological Activity : Structural complexity (e.g., pyrovalerone’s pyrrolidinyl group) correlates with receptor affinity, while simpler brominated analogs may lack direct bioactivity but serve as intermediates.

Biological Activity

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one is an organic compound with notable structural characteristics, including a bromomethyl group and a propan-2-one moiety. Its molecular formula is C12H15BrO, and it has a molecular weight of approximately 255.15 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological interactions. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This reactivity is crucial for its applications in drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various microbial strains, although specific mechanisms remain under investigation. The interaction with biological targets could involve enzyme inhibition or disruption of metabolic pathways essential for microbial survival.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The bromomethyl group is hypothesized to play a significant role in these interactions, enhancing the compound's ability to target cancer cells selectively.

The mechanism of action of this compound likely involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby disrupting cellular functions.

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.

- Reactive Metabolites : The compound may undergo metabolic transformations that yield active metabolites capable of interacting with various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential as an antimicrobial agent.

- Anticancer Activity : In a cell line study, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research utilizing enzyme assays indicated that this compound could inhibit specific kinases involved in cancer progression, providing insights into its mechanism as an anticancer drug candidate.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Dose-dependent inhibition in cell lines | |

| Enzyme Inhibition | Inhibition of specific kinases |

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromopropane | C3H7Br | Simple organobromine compound used primarily as a solvent. |

| 2-Bromopropane | C3H7Br | Different reactivity due to position of bromine. |

| 1-(5-Chloromethyl)-2-hydroxyphenyl)propan-2-one | C12H15ClO | Contains chlorine instead of bromine, affecting reactivity. |

| 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | Hydroxy group introduces different hydrogen bonding capabilities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.